N-cyclopentyl-2-(thiophen-2-yl)acetamide
Description
N-Cyclopentyl-2-(thiophen-2-yl)acetamide is a heterocyclic amide derivative characterized by a cyclopentyl group attached to the nitrogen of an acetamide backbone and a thiophene ring at the α-position. This compound is synthesized via N-acylation reactions, where activated 2-(thiophen-2-yl)acetic acid (e.g., as an acyl chloride) reacts with cyclopentylamine (). The structural framework combines the lipophilic cyclopentyl group with the electron-rich thiophene system, making it a candidate for diverse biological and material science applications.
Properties
IUPAC Name |
N-cyclopentyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(8-10-6-3-7-14-10)12-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAOYVCSRPIYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806361 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(thiophen-2-yl)acetamide typically involves the condensation of cyclopentylamine with 2-thiophen-2-ylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
N-cyclopentyl-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
Cyclopentyl vs. Other Aliphatic/Aromatic Groups
- In adenosine receptor agonists (), cyclopentyl-substituted analogs (e.g., compound 5) showed variable binding affinities depending on the substituent’s steric and electronic properties.
- N-Aryl Derivatives : Compounds like N-(4-methoxyphenyl)-2-(thiophen-2-yl)acetamide () incorporate electron-donating groups (e.g., methoxy) that enhance cytotoxic activity against cancer cells (e.g., IC₅₀ = 12 µg/mL for MCF7).
- N-Heterocyclic Derivatives : Derivatives such as CP9 (), featuring a pyrimidine-thiophene hybrid, disrupt protein-protein interactions (e.g., Hsp90-p23) via hydrophobic and π-π stacking interactions.
Thiophene Ring Modifications
Electron-Withdrawing vs. Electron-Donating Groups
- 3-Cyanothiophene Derivatives: The cyano group in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () introduces electron-withdrawing effects, stabilizing the thiophene ring and influencing crystal packing (monoclinic space group P2₁/c) .
- Sulfonyl and Halogen Substituents: Compounds like N-((5-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide () exhibit antimicrobial activity (~67% inhibition against Pseudomonas aeruginosa), attributed to sulfonyl groups enhancing electrophilicity .
Physicochemical and Structural Properties
- Crystallography: Cyanothiophene derivatives crystallize in monoclinic systems (P2₁/c) with Z = 4, stabilized by N–H···O and C–H···S interactions ().
- Molecular Weight and Lipophilicity : Cyclopentyl derivatives (MW ~240–483 g/mol) balance lipophilicity (LogP ~2–4) and solubility, critical for bioavailability .
Q & A
Q. What in silico tools predict binding modes with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Dock into kinase ATP-binding pockets (e.g., EGFR). Key interactions: thiophene S with Lys721 .
- MD simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
